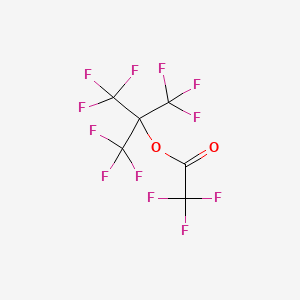

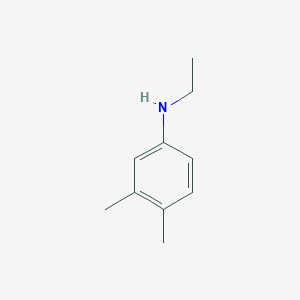

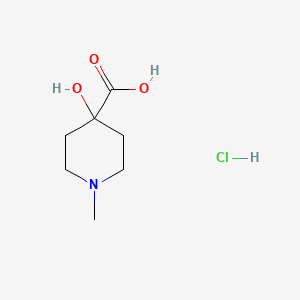

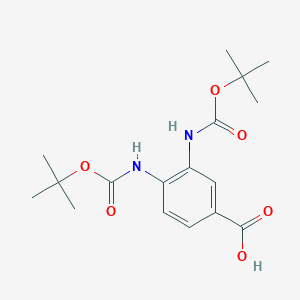

![molecular formula C15H19NO2 B1321450 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one CAS No. 35296-14-1](/img/structure/B1321450.png)

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one" is a structurally novel molecule that belongs to the class of oxaspirocyclic compounds. These compounds are characterized by their spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. The presence of these heteroatoms imparts unique chemical and physical properties to the molecules, making them of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through a tandem method involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, starting from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes . This method represents a novel approach to synthesizing azaspiro[4.5]decanes, which could potentially be adapted for the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Molecular Structure Analysis

The molecular structure of oxaspirocyclic compounds has been elucidated using single-crystal X-ray crystallography, as demonstrated by the synthesis and structural determination of two new oxaspirocyclic compounds . These studies reveal the presence of intra- and intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules. Such detailed structural analysis is essential for understanding the reactivity and potential applications of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Chemical Reactions Analysis

The reactivity of oxaspirocyclic compounds can be inferred from studies on similar structures. For instance, 4-benzoyl-5-phenylfuran-2,3-dione has been shown to react with substituted 1,3,3-trimethyl-2-azaspiro[4.5]dec-1-enes, leading to the formation of novel cyclopent-3-ene-1,2-dione derivatives . These reactions highlight the potential for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to undergo various chemical transformations, which could be exploited in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be anticipated based on related compounds. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has led to the discovery of compounds with significant antihypertensive activity . These findings suggest that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one may also exhibit biological activity, which could be of interest for pharmaceutical applications. Additionally, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported, which is a promising precursor for biologically active compounds . This indicates that the physical and chemical properties of oxaspirocyclic compounds are conducive to biological activity and could be further explored in the context of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Applications De Recherche Scientifique

Antiviral Applications

- Anti-Coronavirus Activity : A derivative of 1-thia-4-azaspiro[4.5]decan-3-one exhibited notable inhibition against human coronavirus 229E, suggesting potential as an antiviral drug candidate for coronavirus infections (Apaydın et al., 2019).

- Influenza Virus Inhibition : Certain compounds derived from 1-thia-4-azaspiro[4.5]decan-3-one have shown effectiveness in inhibiting influenza A/H3N2 virus, indicating a broader spectrum of antiviral applications (Apaydın et al., 2020).

Synthetic Chemistry

- Oxidative Cyclization Synthesis : The synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one through oxidative cyclization demonstrates the chemical versatility of these compounds, with implications for creating structurally diverse molecules (Martin‐Lopez & Bermejo, 1998).

Crystal and Structural Studies

- Crystal Structure Analysis : Studies on compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane reveal the detailed molecular structure, which is crucial for understanding their chemical and biological properties (Wen, 2002).

- Structural Elucidation in Drug Development : Detailed structural studies of related compounds, like BTZ043, aid in the development of new drugs, especially in the field of antitubercular treatments (Richter et al., 2022).

Drug Development and Pharmacological Studies

- Muscarinic Agonists for Alzheimer's Treatment : Spiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists, showing potential for the treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995).

- Development of NPY Y5 Antagonists : Research on spirocarbamate derivatives of 8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one has led to the identification of potent NPY Y5 antagonists, which could be significant in the context of appetite regulation and obesity treatment (Leslie et al., 2010).

Propriétés

IUPAC Name |

8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHTBRIFCCBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618497 |

Source

|

| Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |

CAS RN |

35296-14-1 |

Source

|

| Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

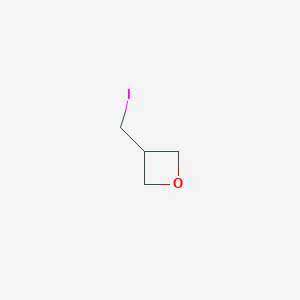

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)